molecular formula C23H20N2O2S B14996652 1-(2-methylbenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione

1-(2-methylbenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B14996652
M. Wt: 388.5 g/mol
InChI Key: RQGOGOSXLFSHRP-UHFFFAOYSA-N
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Description

1-(2-methylbenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with a cyclopentane ring, and it is substituted with a 2-methylbenzyl and a phenyl group.

Preparation Methods

The synthesis of 1-(2-methylbenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione can be achieved through several synthetic routes. One common method involves the condensation of appropriate starting materials under specific reaction conditions. For example, the synthesis may involve the reaction of a thieno[2,3-d]pyrimidine derivative with a cyclopentanone derivative in the presence of a suitable catalyst and solvent . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-methylbenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the aromatic rings can be replaced by other functional groups.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-methylbenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-methylbenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. It may also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

1-(2-methylbenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.

Properties

Molecular Formula

C23H20N2O2S

Molecular Weight

388.5 g/mol

IUPAC Name

9-[(2-methylphenyl)methyl]-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dione

InChI

InChI=1S/C23H20N2O2S/c1-15-8-5-6-9-16(15)14-24-22-20(18-12-7-13-19(18)28-22)21(26)25(23(24)27)17-10-3-2-4-11-17/h2-6,8-11H,7,12-14H2,1H3

InChI Key

RQGOGOSXLFSHRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(C4=C(S3)CCC4)C(=O)N(C2=O)C5=CC=CC=C5

Origin of Product

United States

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